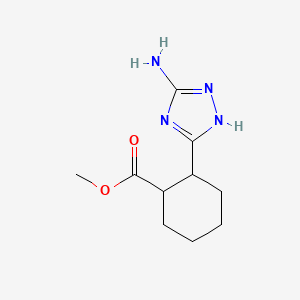

2,4,6-Tribromo-5-iodopyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

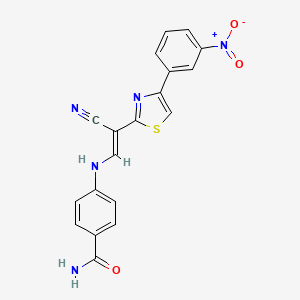

2,4,6-Tribromo-5-iodopyridin-3-amine is a key structural core in the synthesis of bioactive natural products, medicinally important compounds, and organic materials. The synthesis of 2-aminopyridines, which are structurally related to 2,4,6-tribromo-5-iodopyridin-3-amine, is of great significance due to their biological and chemical importance. For instance, reactions involving dibromopyridines and various amines have been shown to yield high-yield bromopyridine-2-amines, which are crucial substrates for subsequent cross-coupling reactions. The use of specific catalysts, such as dichloro-bis[1-(dicyclohexylphosphanyl)piperidine]palladium, has been highlighted for the efficient cross-coupling of bromopyridine-2-amines with different reagents, demonstrating the compound's role in facilitating complex organic synthesis through catalysis (Bolliger, Oberholzer, & Frech, 2011).

Chemiluminescence Studies

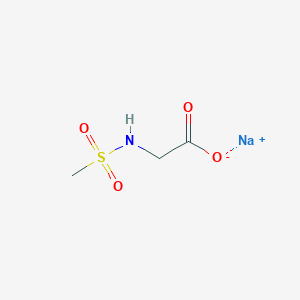

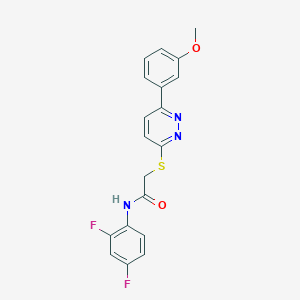

2,4,6-Tribromo-5-iodopyridin-3-amine's structural analogs have been utilized in chemiluminescence studies. Research has explored the use of tris(2,2'-bipyridyl)ruthenium(III) as a chemiluminescent reagent in flow streams, offering insights into the chemical properties and potential applications of related compounds in analytical chemistry. The comparative evaluation of different approaches to generate the reactive oxidation state of the reagent and its interaction with analytes such as amino acids and amines sheds light on the practical applications of 2,4,6-tribromo-5-iodopyridin-3-amine derivatives in sensitive detection methods (Lee & Nieman, 1995).

Photocatalytic Properties

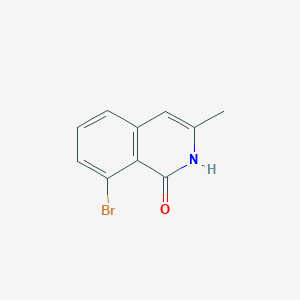

The role of structure-directing agents (SDAs) in influencing the crystal and electronic structures, as well as the properties of iodoplumbate hybrids, has been studied, highlighting the potential of 2,4,6-tribromo-5-iodopyridin-3-amine and its derivatives in photocatalytic applications. The introduction of various SDAs, including aliphatic amines and aromatic compounds, into iodoplumbates has led to the formation of hybrids with distinct structural features and photocatalytic capabilities under visible light irradiation. This research underscores the compound's relevance in the development of new materials with environmental and industrial applications (Liu et al., 2015).

Propiedades

IUPAC Name |

2,4,6-tribromo-5-iodopyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br3IN2/c6-1-2(9)4(7)11-5(8)3(1)10/h10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUASAOHTZLMTGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1Br)Br)I)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br3IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Tribromo-5-iodopyridin-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2440979.png)

![N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2440990.png)

![3-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2440991.png)

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B2440993.png)

![3-(4-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2440995.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2440996.png)

![[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2440997.png)